2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide
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Overview
Description
2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, sulfamoyl, and thiophene-pyrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene-Pyrazine Intermediate: This involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a catalyst like TiCl4.
Coupling with Benzamide: The intermediate is then coupled with 2-methoxy-5-aminobenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones.
Scientific Research Applications
2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound’s thiophene moiety makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways . The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide share a similar thiophene-pyrazine structure.
Benzamide Derivatives: Compounds such as N-(4-nitrophenylsulfonyl)benzamide have similar benzamide cores.
Uniqueness
2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide is unique due to its combination of methoxy, sulfamoyl, and thiophene-pyrazine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.
Properties
IUPAC Name |
2-methoxy-5-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLCGMXJQLIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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